molecular formula C20H37N5O7S B12564054 L-Valyl-L-lysyl-L-methionyl-L-aspartic acid CAS No. 264922-80-7

L-Valyl-L-lysyl-L-methionyl-L-aspartic acid

Cat. No.: B12564054
CAS No.: 264922-80-7
M. Wt: 491.6 g/mol
InChI Key: OHVTZNZOOMLALP-YXWQFLTLSA-N
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Description

L-Valyl-L-lysyl-L-methionyl-L-aspartic acid is a peptide compound composed of four amino acids: valine, lysine, methionine, and aspartic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-lysyl-L-methionyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-aspartic acid, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for L-lysine and L-methionine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-lysyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups in lysine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation of methionine.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted lysine residues.

Scientific Research Applications

L-Valyl-L-lysyl-L-methionyl-L-aspartic acid has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-lysyl-L-methionyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, or it may interact with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

L-Valyl-L-lysyl-L-methionyl-L-aspartic acid can be compared to other similar peptides, such as:

These peptides share some amino acid sequences with this compound but differ in their overall structure and function

Properties

CAS No.

264922-80-7

Molecular Formula

C20H37N5O7S

Molecular Weight

491.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C20H37N5O7S/c1-11(2)16(22)19(30)24-12(6-4-5-8-21)17(28)23-13(7-9-33-3)18(29)25-14(20(31)32)10-15(26)27/h11-14,16H,4-10,21-22H2,1-3H3,(H,23,28)(H,24,30)(H,25,29)(H,26,27)(H,31,32)/t12-,13-,14-,16-/m0/s1

InChI Key

OHVTZNZOOMLALP-YXWQFLTLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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